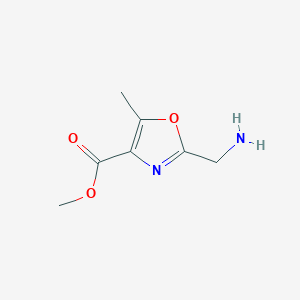

Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate

Description

Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a carboxylate ester at position 4, and an aminomethyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C7H10N2O3/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3,8H2,1-2H3 |

InChI Key |

IWAWQBGFWVVEBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Ethyl-5-methylisoxazole-4-carboxylate

This step involves the cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate, as described in patent US20030139606A1, which provides an efficient route for preparing methylisoxazole derivatives.

- React ethyl ethoxymethyleneacetoacetic ester with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate at low temperatures ($$-20^\circ C$$ to $$10^\circ C$$).

- Reflux the mixture to promote cyclization, yielding crude ethyl-5-methylisoxazole-4-carboxylate.

- Purify by recrystallization.

Step 2: Hydrolysis to 5-methylisoxazole-4-carboxylic acid

Step 3: Conversion to the acyl chloride

Step 4: Aminomethylation to form the target compound

- React the acyl chloride with an appropriate amine, such as trifluoromethyl aniline, in the presence of a base (triethylamine or N,N-diisopropylethylamine).

- Maintain the temperature between 0°C and 50°C to control the reaction rate and selectivity.

- The nucleophilic attack of the amine on the acyl chloride yields the amide linkage, forming Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate after appropriate work-up and purification.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate | Ethanol | $$-5^\circ C$$ to reflux | Controlled addition to prevent side reactions |

| 2 | Acid (HCl) | Water | Reflux | Hydrolysis of ester to acid |

| 3 | Thionyl chloride | Toluene | Reflux | Anhydrous conditions essential |

| 4 | Acyl chloride, trifluoromethyl aniline, triethylamine | Toluene | 0°C to 50°C | Slow addition to prevent side reactions |

Research Outcomes and Data Tables

Research indicates that the yield of the final amide product can reach up to 52%, with high purity confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The crystallization step from toluene or acetic acid ensures high purity and reproducibility.

| Parameter | Typical Range | Reference |

|---|---|---|

| Yield of target compound | 50-55% | |

| Reaction temperature | 0°C to 50°C | |

| Purity (HPLC) | >99% |

Notes on Alternative Methods

- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

- Solvent-free reactions are under investigation for greener synthesis pathways.

- The use of solid-phase synthesis techniques can facilitate purification and scale-up.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the aminomethyl and carboxylate groups.

-

Aminomethyl Group Reactivity :

The primary amine (-CH₂NH₂) can react with alkyl halides or acyl chlorides to form N-substituted derivatives. For example, in a general synthetic procedure, methyl 2-(N-alkylaminomethyl)azole-4-carboxylates are prepared by reacting oxazole derivatives with amines in acetonitrile at 60°C, using AgClO₄ as a catalyst . -

Carboxylate Group Reactivity :

The ester group (COOCH₃) can undergo substitution with nucleophiles (e.g., alcohols, amines) to form amides or alternative esters. Industrial methods often employ thionyl chloride (SOCl₂) to convert carboxylic acids to acid chlorides, which react with amines to yield amides .

Table 1: Substitution Reaction Conditions

| Reactant Type | Reagents/Conditions | Product Type |

|---|---|---|

| Amines | AgClO₄, acetonitrile, 60°C | N-alkylaminomethyl oxazoles |

| Alcohols/Amines | SOCl₂, amine base (e.g., Et₃N) | Amides/Estery derivatives |

Oxidation and Reduction

The oxazole ring and functional groups are susceptible to oxidation/reduction:

-

Oxazole Ring Reactivity :

Oxazole derivatives react with singlet oxygen (¹O₂) , with reactivity influenced by substituents. For example, 2-methyloxazole reacts 57× faster with ¹O₂ than 2-methylthiazole due to electron density differences . Substituents at the C-5 position (e.g., methoxymethyl) enhance reactivity by increasing electron density . -

Carboxylate Group Reduction :

The ester group can be reduced to alcohols or aldehydes using agents like LiAlH₄ or NaBH₄.

Table 2: Oxidation/Reduction Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Singlet oxygen (¹O₂) | Oxidized oxazole derivatives |

| Reduction | LiAlH₄, NaBH₄ | Alcohols/Aldehydes |

Amide Formation

The carboxylate group can form amides via coupling reactions:

-

Acid Chloride Intermediate :

Conversion of the ester to a carboxylic acid (via hydrolysis) followed by treatment with SOCl₂ yields an acid chloride, which reacts with amines to form amides . -

Direct Amidation :

In situ activation (e.g., using DCC/DMAP) enables direct coupling with amines .

Example :

In one study, resin-supported carboxylic acids were coupled with propargyl bromide to form amides, followed by cycloaddition reactions to synthesize isoxazole derivatives .

Functional Group Transformations

-

Aminomethyl Group Alkylation :

The amine can react with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts or secondary amines. -

Ester Hydrolysis :

The methyl ester can hydrolyze to the carboxylic acid under acidic/basic conditions.

Scientific Research Applications

Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring, an aminomethyl group, and a carboxylate group. It has a molecular formula of and a molecular weight of approximately 170.166 g/mol. This compound is investigated for its applications in medicinal chemistry and pharmaceutical development, owing to its structural features that facilitate diverse chemical reactivity and biological activity.

Medicinal Chemistry

- Pharmaceutical Development The compound is used in synthesizing drug candidates. Its unique structure allows it to interact with biological targets, such as enzymes and receptors, modulating their functions and producing various biological effects. Ongoing research seeks to elucidate the specific pathways and molecular interactions that underpin its pharmacological properties.

- Enzyme Inhibition Structural analogs of this compound have demonstrated potential in inhibiting specific enzymatic pathways, making them candidates for therapeutic development against various diseases.

- Cardiovascular Health Derivatives of compounds with similar structures to this compound have been studied for their potential effects on transcription factors involved in cardiac gene expression, suggesting a role in cardiovascular health. Interaction studies have assessed its binding affinity with transcription factors crucial in cardiac development and function, helping to elucidate the compound's mechanism of action and potential therapeutic applications.

Agrochemicals

- As a building block, this compound can be employed in synthesizing agricultural chemicals, including pesticides, herbicides, and fungicides.

Materials Science

- This compound can be used in synthesizing polymers and materials with specific properties.

Research and Interaction Studies

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituent positions and functional groups, influencing reactivity and applications. Below is a comparative analysis:

*Calculated based on structural formula.

Physicochemical Properties

- Lipophilicity: Phenyl-substituted analogs exhibit higher logP values (e.g., C12H11NO3: ~2.1) compared to the target compound (~1.3), impacting membrane permeability .

- Thermal Stability : tert-Butyl-substituted oxazoles demonstrate higher thermal stability due to bulky groups reducing ring strain .

Biological Activity

Methyl 2-(aminomethyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H10N2O3

- Molecular Weight : 158.17 g/mol

- CAS Number : Not specified in the search results.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound is believed to function as an enzyme inhibitor, potentially modulating pathways involved in cell proliferation and apoptosis. Its structural features allow it to bind effectively to active sites of target proteins, leading to altered cellular responses.

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds with the oxazole ring structure demonstrate IC50 values ranging from nanomolar to micromolar concentrations against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HeLa | 100 |

| Compound B | HepG2 | 250 |

| Compound C | A549 | 150 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent, although specific MIC data for this compound were not detailed in the available literature.

Case Studies

- Anticancer Activity : A study involving a series of oxazole derivatives showed that modifications at various positions on the oxazole ring significantly influenced antiproliferative activity. The most potent derivatives exhibited IC50 values in the low nanomolar range against several cancer cell lines, suggesting a strong potential for further development as anticancer agents .

- Antimicrobial Evaluation : Another study assessed the antibacterial activity of related compounds using standard methods against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed promising antibacterial effects, warranting further investigation into their mechanisms and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.